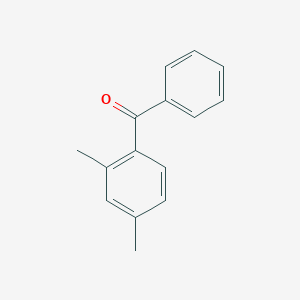

2,4-Dimethylbenzophenone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2,4-dimethylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-11-8-9-14(12(2)10-11)15(16)13-6-4-3-5-7-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYSQHMXRROFKRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150629 | |

| Record name | 2,4-Dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1140-14-3 | |

| Record name | 2,4-Dimethylbenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1140-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylbenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001140143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1140-14-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylbenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYLBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4LZ2LH6BL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Photophysical and Photochemical Mechanisms of 2,4 Dimethylbenzophenone

Fundamental Photochemical Processes

Photoinitiation Mechanisms in UV Curing

In the realm of UV curing, 2,4-dimethylbenzophenone functions primarily as a Type II photoinitiator. sigmaaldrich.com This classification is based on the mechanism by which it generates the initiating free radicals required for polymerization. sigmaaldrich.com Unlike Type I photoinitiators that undergo unimolecular bond cleavage, Type II photoinitiators like this compound require a bimolecular reaction with a co-initiator to produce radicals. sigmaaldrich.com

Bimolecular photoinitiator systems involving this compound consist of the benzophenone (B1666685) derivative itself and a synergist, which acts as a hydrogen atom donor. google.com Typical synergists include alcohols, tertiary amines, or ethers that possess available hydrogen atoms on a carbon adjacent to a heteroatom. google.com Upon exposure to UV radiation, the this compound molecule is excited to a triplet state. researchgate.net In this excited state, it abstracts a hydrogen atom from the co-initiator, resulting in the formation of a ketyl radical from the benzophenone and a carbon-centered radical from the co-initiator. researchgate.net These newly formed radicals are the species that initiate the polymerization of monomers and oligomers in the UV curable formulation. While effective, the efficiency of this process can be influenced by the overlap between the UV absorption spectrum of the photoinitiator and the emission spectrum of the UV light source. google.com

The core of this compound's function as a photoinitiator lies in the hydrogen atom abstraction mechanism. researchgate.net When the benzophenone moiety absorbs UV light, it undergoes intersystem crossing to an excited triplet state. nih.gov This triplet state is a diradical, with one unpaired electron on the carbonyl oxygen and another delocalized over the phenyl rings. This excited state is sufficiently long-lived to interact with other molecules. The primary photochemical event is the abstraction of a hydrogen atom from a suitable donor molecule, often a solvent or an added co-initiator. researchgate.net In the context of polyethylene (B3416737) crosslinking, for instance, the excited benzophenone abstracts a hydrogen atom from the polymer chain, generating a polymer radical and a ketyl radical. researchgate.net These polymer radicals can then combine, leading to crosslinking. The efficiency of hydrogen abstraction can be influenced by the structure of the hydrogen donor and the reaction conditions.

Photoenolization of Ortho-Substituted Benzophenones

A characteristic reaction of ortho-alkyl substituted benzophenones, including this compound, is photoenolization. scispace.comresearchgate.net This process is initiated by the absorption of UV light, which excites the benzophenone to its lowest excited triplet state. researchgate.net From this triplet state, an intramolecular hydrogen atom is transferred from the ortho-methyl group to the carbonyl oxygen. nih.gov This 1,5-hydrogen transfer results in the formation of a short-lived diradical intermediate. nih.gov This biradical can then convert to a more stable photoenol, specifically an o-quinodimethane intermediate. scispace.comresearchgate.net These photoenols are highly reactive dienes and can participate in various subsequent reactions. scispace.comresearchgate.net Laser flash photolysis studies have been instrumental in observing the transient species involved in photoenolization, revealing the formation of two isomeric enols from this compound. researchgate.net The decay rates of these enols are dependent on the specific compound and the solvent used. researchgate.net

Photochemical Addition Reactions

The highly reactive o-quinodimethane intermediates generated through photoenolization can undergo photochemical addition reactions, most notably [4+2] cycloadditions, also known as Diels-Alder reactions. scispace.comresearchgate.net These intermediates act as dienes and can react with various dienophiles (electron-poor alkenes) to form new cyclic products. nih.gov For instance, the photoenol of o-methylbenzophenone has been shown to react with dienophiles like N-maleimides. researchgate.net This reactivity provides a photochemical pathway to complex benzocyclohexanol derivatives. nih.gov The photoenolization/Diels-Alder (PEDA) strategy has been explored for its synthetic utility. nih.govmdpi.com Furthermore, in the presence of carbon dioxide, the photoenol can undergo a Diels-Alder cycloaddition to yield an enol-lactone, which upon further reaction forms an o-acylphenylacetic acid. mdpi.com

Excited State Dynamics and Spectroscopy

The photophysical and photochemical behavior of this compound is intrinsically linked to the dynamics of its excited states and its spectroscopic properties. Upon absorption of UV light, the molecule is promoted to an excited singlet state (S₁), which then rapidly undergoes intersystem crossing (ISC) to a lower-energy triplet state (T₁). nih.gov This triplet state is the key player in the subsequent photochemical reactions.

Laser flash photolysis studies have been crucial in elucidating the excited state dynamics. For this compound, at least five transient species have been observed, indicating a complex sequence of reactions following photoexcitation. researchgate.net The triplet state itself has a lifetime of 30 nanoseconds or less. researchgate.net The decay of this triplet state corresponds with the formation of a second transient species, which in turn decays to form the isomeric photoenols. researchgate.net The rates of these processes are influenced by the solvent environment. researchgate.net

Spectroscopic data provides fundamental information about the molecule. The UV-VIS spectrum of this compound is essential for understanding its light-absorbing properties and for selecting appropriate light sources for photochemical applications. sigmaaldrich.com Other spectroscopic techniques such as ¹H and ¹³C NMR, as well as mass spectrometry, are used to confirm the structure and purity of the compound. rsc.orgchemicalbook.comnih.govnist.gov

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |

|---|---|

| ¹H NMR (500 MHz, CDCl₃) | δ = 7.77 (dd, J = 8.3, 1.2 Hz, 2H), 7.54 (t, J = 7.4 Hz, 1H), 7.42 (m, 2H), 7.21 (d, J = 7.7 Hz, 1H), 7.09 (s, 1H) rsc.org |

| ¹³C NMR | Spectral data available, confirms the carbon framework of the molecule. rsc.orgnih.gov |

| Mass Spectrometry (GC-MS) | m/z: 210 ([M]⁺) rsc.org |

| UV-VIS Spectroscopy | Absorption bands must overlap with the emission spectrum of the light source for efficient photoinitiation. sigmaaldrich.com |

| IR Spectroscopy | Provides information on functional groups, particularly the carbonyl group. nih.gov |

Applications of 2,4 Dimethylbenzophenone in Advanced Materials

Photoinitiators in Polymer Science

In polymer science, 2,4-Dimethylbenzophenone is recognized as a commercially available photoinitiator, a substance that, upon absorption of light, generates reactive species to initiate polymerization. google.comgoogleapis.com It is a Norrish Type II photoinitiator, which means it requires a co-initiator, typically a hydrogen donor like a tertiary amine or an alcohol, to generate the radicals that start the polymerization process. google.comepo.org The fundamental mechanism involves the photoinitiator absorbing UV radiation to form an excited state, which then abstracts a hydrogen atom from the co-initiator, creating the radicals necessary for curing. epo.org

This compound is employed in the formulation of ultraviolet (UV) curable coatings and inks. google.com These materials transition from a liquid to a solid state almost instantaneously upon exposure to UV light, a process known as curing. epo.org This rapid, on-demand curing is highly valued in industries requiring high-speed production lines, such as printing, packaging, and electronics manufacturing. thermofisher.com

The primary role of this compound in UV-curable systems is to initiate the free-radical polymerization of unsaturated compounds, such as acrylate (B77674) or methacrylate (B99206) monomers and oligomers. epo.org This initiation leads to the formation of a highly crosslinked polymer network. The resulting cured material exhibits enhanced durability, hardness, and resistance to chemicals and abrasion. The efficiency of the curing process is critical, as it directly impacts the final physical properties of the coating or ink.

This compound and its derivatives are effective in the photocrosslinking of polymers like polyethylene (B3416737) (PE). researchgate.netnih.govresearchgate.net The process typically involves blending the photoinitiator with the polymer and then exposing the mixture to UV radiation. The excited photoinitiator abstracts hydrogen atoms from the polymer chains, creating polymer radicals. researchgate.net These radicals can then combine, forming crosslinks between adjacent polymer chains and creating a three-dimensional network. researchgate.net This crosslinking transforms the thermoplastic material into a thermoset, improving its mechanical strength, thermal stability, and solvent resistance.

Research into the photocrosslinking of poly(ethylene terephthalate) (PET) copolymers using a related compound, dimethyl benzophenone (B1666685) 2,4-dicarboxylate, demonstrated that the benzophenone segments incorporated into the polymer backbone induce photocrosslinking upon UV irradiation through a hydrogen atom abstraction mechanism. researchgate.net The rate and efficiency of this crosslinking are dependent on the concentration and chemical structure of the photoinitiator. researchgate.net Studies have shown that acetophenone (B1666503) derivatives can be as efficient or even more efficient than benzophenone as crosslinkers for PE. nih.gov

| Parameter | Description | Research Finding | Citation |

| Mechanism | The primary chemical reaction enabling crosslinking. | Hydrogen abstraction from the polymer backbone by the excited-state photoinitiator, leading to the formation of polymer radicals that combine to form crosslinks. | researchgate.net |

| Polymer Example | A common polymer crosslinked using this method. | Polyethylene (PE) is effectively crosslinked using benzophenone derivatives to enhance its properties. | researchgate.netresearchgate.net |

| Efficiency Factor | A key determinant of the crosslinking outcome. | The concentration and specific chemical structure of the benzophenone derivative directly influence the rate and degree of photocrosslinking. | researchgate.net |

For a photoinitiator to be effective, it must be compatible with the polymer matrix. Poor compatibility can lead to the initiator crystallizing or phase-separating from the polymer, reducing crosslinking efficiency. nih.gov Furthermore, the volatility of the photoinitiator is a concern; less volatile compounds are preferred to prevent their loss during processing and to ensure they remain in the polymer matrix to perform their function. researchgate.net Research has shown that creating benzophenone derivatives with long alkyl chains can improve compatibility, reduce volatility, and lead to higher photoinitiating efficiencies compared to unsubstituted benzophenone. researchgate.net

| Property | Challenge with Standard Benzophenone | Solution with Derivatives | Citation |

| Compatibility | Can exhibit limited compatibility, leading to crystallization and reduced efficiency in some polymer systems. | Modifying the benzophenone structure, for instance by adding long-chain alkyl groups, enhances compatibility with the polymer resin. | nih.govresearchgate.net |

| Volatility | As a relatively small molecule, it can be volatile, leading to loss during thermal processing steps. | Derivatives with higher molecular weights and specific functional groups show reduced volatility, ensuring their presence during the curing reaction. | researchgate.net |

| Efficiency | Standard benzophenone provides a benchmark for initiation efficiency. | Optimized derivatives can demonstrate higher photoinitiating efficiencies and allow for longer storage times of the formulation. | researchgate.net |

Traditional UV curing has relied on broad-spectrum medium-pressure mercury vapor lamps. google.com However, the UV absorption spectrum of photoinitiators like this compound does not always align perfectly with the emission spectra of these lamps, which can necessitate higher concentrations of the initiator to achieve a complete cure. google.com

The advent of UV Light Emitting Diode (LED) technology has introduced narrow wavelength band curing systems. ocirtech.com These LEDs emit UV radiation over a very narrow range, such as at 365 nm, 385 nm, or 395 nm. ocirtech.com For efficient curing with these systems, it is crucial to select a photoinitiator that has a strong absorption peak corresponding to the LED's emission wavelength. ocirtech.com While benzophenone itself absorbs most strongly in the UV-C range (around 254 nm), various derivatives have been developed with absorption spectra shifted to longer wavelengths, making them more suitable for UV-A and UV-B LED curing applications. google.compolymerinnovationblog.com The optimization of photoinitiator systems for these narrow-band sources is an active area of research aimed at improving energy efficiency and curing performance. google.com

UV-Curable Coatings and Inks

Stabilizers in Polymer and Film Manufacturing

Beyond its role in initiating polymerization, this compound and related compounds also function as light stabilizers in plastics and films. upsa.edu.bogoogle.com They protect the polymer from the long-term degrading effects of UV radiation by absorbing harmful UV light and dissipating it as harmless thermal energy. google.com This action prevents the formation of free radicals that would otherwise lead to chain scission, discoloration, and loss of mechanical properties in the polymer product. google.com

In a more specialized application, benzophenone compounds, including dimethylbenzophenones, are used as voltage stabilizers in polyolefin formulations for applications like energy cables. epo.org Their inclusion in the polymer insulation layer can significantly improve the material's electrical breakdown strength, allowing for the transmission of higher voltages or the use of thinner insulation layers. epo.org

Prevention of Degradation and Extension of Product Lifespan

The fundamental mechanism of polymer degradation often involves the formation of free radicals upon exposure to environmental stressors. Research into the degradation dynamics of materials like azomethine-containing conjugated polymers highlights the importance of chemical stability. nih.gov While not directly studying this compound, these studies underscore the principles of polymer breakdown that UV stabilizers like it are designed to prevent. By absorbing harmful radiation, this compound helps to maintain the structural integrity of the polymer backbone, thereby extending the functional lifespan of the end product.

A study on silicone elastomers demonstrated that the inclusion of a benzophenone-type UV absorber, Chimassorb 81, significantly reduced color change in pigmented samples when exposed to accelerated weathering. nih.gov This illustrates the practical impact of such additives in preserving the aesthetic and functional qualities of materials over time.

Protection Against UV Radiation

The primary function of this compound in many of its applications is to act as a UV absorber. mdpi.com This property is critical in the formulation of materials that require protection from the damaging effects of ultraviolet radiation. The mechanism by which benzophenones, particularly those with hydroxyl groups like the related 2,4-dihydroxybenzophenone, absorb UV radiation is well-understood. It involves an intramolecular hydrogen bond between the carbonyl group and a nearby hydroxyl group. Upon absorbing UV energy, this hydrogen bond is temporarily broken as the molecule undergoes a transformation from an enol to a ketone structure. This process effectively converts the harmful UV radiation into less damaging thermal energy, which is then dissipated. mdpi.com

The effectiveness of a UV absorber is often characterized by its maximum absorption wavelength (λmax). Research on substituted 2,4-dihydroxy dibenzophenones has shown that the nature of the substituent groups on the benzophenone structure can influence this property. The introduction of various functional groups can cause a bathochromic shift (a shift to longer wavelengths), which can be tailored for specific applications. researchgate.net

The following table, based on data from a study on substituted 2,4-dihydroxy dibenzophenones, illustrates how different substituents can alter the UV absorption characteristics.

| Substituent at 4'-position | Maximum Absorption Wavelength (λmax) in nm |

| -H | 325 |

| -CH3 | 327 |

| -C2H5 | 327 |

| -OCH3 | 330 |

| -Cl | 328 |

| -Br | 329 |

This table is illustrative of the effects of substituents on a related benzophenone structure and is based on findings from a study on 2,4-dihydroxy dibenzophenones. researchgate.net

This ability to fine-tune the UV absorption profile makes benzophenone derivatives like this compound highly versatile for protecting a wide range of materials. science.gov

Catalytic and Petrochemical Applications

While the closely related isomer, 4,4'-Dimethylbenzophenone (B146755), is noted for its use as a catalytic agent and petrochemical additive, this compound also finds utility in specific catalytic reactions. lookchem.com Its structural characteristics make it a valuable intermediate and participant in certain synthetic organic processes.

For instance, in Friedel-Crafts acylation reactions, which are fundamental in the petrochemical industry for synthesizing aromatic ketones, derivatives of benzophenone are key products. A patent detailing the benzoylation of o-xylene (B151617) using metal bis-triflimide catalysts reports the formation of 3,4- and 2,3-dimethylbenzophenone, highlighting the synthesis of isomers of dimethylbenzophenone through catalytic routes. google.com

Furthermore, research into the Fries rearrangement, an important organic reaction for the synthesis of hydroxyaryl ketones, has demonstrated the involvement of dimethylbenzophenone isomers. One study showed that the reaction of o-chlorobenzoic acid with m-xylene (B151644) in the presence of a polyphosphoric acid catalyst yielded 2'-chloro-2,4-dimethylbenzophenone. oup.com This indicates the role of such compounds in complex, catalyzed molecular rearrangements. These examples underscore the relevance of this compound and its derivatives in catalytic processes that are essential for producing a variety of chemical feedstocks and specialty chemicals.

Advanced Optical Materials Research

The field of advanced optical materials is increasingly focused on organic compounds that exhibit unique interactions with light. Benzophenone and its derivatives, including this compound, are of particular interest due to their potential for applications in nonlinear optics (NLO). researchgate.netdntb.gov.ua NLO materials are essential for technologies such as optical switching, frequency conversion, and optical limiting, which are critical for modern telecommunications and photonics.

Nonlinear Optical Properties

Nonlinear optical phenomena arise from the interaction of high-intensity light, such as that from lasers, with a material, leading to a response that is not proportional to the intensity of the incident light. For a molecule to exhibit significant NLO properties, it often requires a non-centrosymmetric crystal structure and a high degree of molecular polarizability.

Research on benzophenone derivatives has shown that they can possess substantial NLO activity. For example, a theoretical and experimental study on 4,4'-dimethylbenzophenone (DMBP) highlighted its potential as an NLO material. researching.cn A comparative analysis of the second-harmonic generation (SHG) efficiency, a key NLO property, of 4,4'-DMBP and 4-aminobenzophenone (B72274) (4-ABP) revealed that while both are NLO active, the latter shows a significantly higher efficiency. researchgate.net

The NLO properties of a related compound, 4-fluoro-4-hydroxybenzophenone, have also been investigated. Theoretical calculations showed that this molecule possesses a large first-order hyperpolarizability, a measure of the NLO response, which is significantly greater than that of the standard reference material, urea. scispace.comtandfonline.com

The following table presents a comparison of the calculated nonlinear optical properties of 4-fluoro-4-hydroxybenzophenone with urea.

| Compound | Dipole Moment (Debye) | Polarizability (x 10⁻³¹ e.s.u.) | First-Order Hyperpolarizability (x 10⁻³⁰ e.s.u.) |

| Urea (Reference) | 1.373 | 3.735 | 0.337 |

| 4-fluoro-4-hydroxybenzophenone | ~1.373 | 14.045 | 7.212 |

This data is based on theoretical calculations and illustrates the enhanced nonlinear optical properties of a substituted benzophenone derivative compared to a standard reference. scispace.com

Further research into novel S-(5-aryl-1,3,4-oxadiazol-2-yl) 2-chloroethanethioate derivatives, which also feature a ketone functional group, has demonstrated their potential for bio-optical and photonic applications, with measured nonlinear refractive coefficients on the order of 10⁻¹¹ m²/W. tubitak.gov.tr These findings collectively suggest that the benzophenone scaffold, as seen in this compound, is a promising platform for the design and synthesis of new advanced optical materials.

Environmental Considerations and Analytical Detection

Occurrence and Fate in Environmental Matrices

The environmental occurrence of 2,4-Dimethylbenzophenone is a key area of investigation for assessing its potential ecological impact. Understanding its distribution and persistence in different environmental settings is crucial for a comprehensive risk evaluation.

Detection in Environmental Samples

Currently, there is a notable lack of extensive, publicly available research data detailing the widespread detection of this compound in various environmental samples such as surface water, groundwater, soil, and sediment. While studies have frequently reported the presence of other benzophenone (B1666685) derivatives in the environment, specific monitoring data for this compound remains limited. This data gap highlights the need for further targeted environmental monitoring studies to ascertain its prevalence and concentration levels in different ecosystems.

Analytical Methodologies for Detection and Quantification

To address the need for sensitive and specific detection of this compound in complex environmental samples, several advanced analytical methodologies have been adapted and optimized. Chromatographic techniques, in particular, form the cornerstone of its quantification, offering the necessary resolution and sensitivity for trace-level analysis.

Chromatographic Techniques

Chromatography, a powerful separation science, is indispensable for the analysis of this compound in environmental matrices. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most prominent techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) for Qualitative and Quantitative Detection

High-Performance Liquid Chromatography is a versatile technique for the separation and quantification of this compound. A common approach involves using a reverse-phase C18 column with a mobile phase typically consisting of a mixture of acetonitrile and water, often with the addition of an acid like phosphoric or formic acid to improve peak shape and resolution. Detection is commonly achieved using a Diode Array Detector (DAD), which allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in the identification and confirmation of the analyte.

| Parameter | Condition |

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile and Water with Phosphoric or Formic Acid |

| Detector | Diode Array Detector (DAD) |

This table represents a generalized HPLC method for benzophenone analysis and may require optimization for specific environmental matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography coupled with Mass Spectrometry is a highly specific and sensitive method for the analysis of volatile and semi-volatile compounds like this compound. In this technique, the sample extract is injected into the GC, where the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for confident identification and quantification. For hydroxylated benzophenones, a derivatization step is often necessary to increase their volatility for GC analysis; however, this compound can typically be analyzed directly.

| Parameter | Condition |

| Column | Capillary column (e.g., HP-5MS) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Detector | Mass Spectrometer (MS) |

This table outlines typical GC-MS parameters for the analysis of benzophenone-type compounds.

Ultra-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (UPLC-MS/MS) for Trace Analysis

For the detection of ultra-trace levels of this compound in environmental samples, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry is the method of choice. UPLC utilizes columns with smaller particle sizes, leading to higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. The use of a tandem mass spectrometer (MS/MS) provides an additional layer of selectivity and sensitivity. In MS/MS, a specific ion of the target compound is selected in the first mass analyzer, fragmented, and then a specific fragment ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach significantly reduces background noise and matrix interferences, allowing for the quantification of the analyte at very low concentrations.

| Parameter | Condition |

| Chromatography | Ultra-Performance Liquid Chromatography (UPLC) |

| Ionization Source | Electrospray Ionization (ESI) |

| Detection | Tandem Mass Spectrometry (MS/MS) in MRM mode |

This table summarizes the key components of a UPLC-MS/MS system for trace analysis of organic contaminants.

Electrochemical Detection Platforms

Electrochemical sensors offer a promising avenue for the detection of various organic molecules due to their high sensitivity, rapid response, and potential for miniaturization. ameteksi.comnih.gov While specific electrochemical detection platforms for this compound are not extensively documented in current literature, the electrochemical behavior of the parent compound, benzophenone, and its derivatives has been studied, providing a basis for potential analytical methods. jfda-online.comresearchgate.net

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), have been employed for the determination of benzophenone and other sunscreen agents in nonaqueous solutions using carbon-based electrodes. jfda-online.com These methods rely on the electrochemical reduction of the carbonyl group present in the benzophenone structure. jfda-online.com The reduction potential and peak current can be influenced by the presence and position of substituents on the aromatic rings. researchgate.net For instance, a study on substituted benzophenones revealed that they generally undergo two one-electron reductions, with the first being a reversible reduction to form a stable radical. researchgate.net

The electrochemical oxidation of benzophenone has also been investigated on platinum and glassy carbon electrodes in acetonitrile media. researchgate.net While electrode passivation was observed on the glassy carbon electrode, this behavior itself could potentially be harnessed for analytical purposes. researchgate.net The development of an electrochemical sensor for this compound would likely involve the optimization of electrode materials and solvent systems to achieve a selective and sensitive response. Modified electrodes, incorporating nanomaterials or molecularly imprinted polymers, could enhance the detection limits and selectivity for this specific analyte. nih.gov

Table 1: Overview of Electrochemical Studies on Benzophenone Derivatives

| Compound Class | Technique | Electrode | Key Findings |

| Substituted Benzophenones | Cyclic Voltammetry | - | Generally undergo two one-electron reductions. researchgate.net |

| Benzophenone | Cyclic Voltammetry, Differential Pulse Voltammetry | Carbon-epoxy composite | Cathodic reduction of the carbonyl group was observed. jfda-online.com |

| Benzophenone | Voltammetry | Platinum, Glassy Carbon | Electrode passivation observed on glassy carbon electrode during oxidation. researchgate.net |

Note: This table summarizes general findings for the class of benzophenone derivatives, as specific data for this compound is limited.

Spectroscopic Methods for Identification

Spectroscopic techniques are indispensable for the structural elucidation and identification of organic compounds. A combination of methods is often employed to obtain a comprehensive understanding of a molecule's structure. nih.gov

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV spectrum of this compound is available in spectral databases. nih.gov The absorption maxima are influenced by the chromophoric benzoyl group and the auxochromic methyl substituents on the phenyl ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound exhibits characteristic absorption bands. A strong absorption peak corresponding to the carbonyl (C=O) stretching vibration is a key feature. Other bands related to C-H stretching of the aromatic rings and methyl groups, as well as C=C stretching of the aromatic rings, are also present. The NIST WebBook provides a reference IR spectrum for this compound, measured on a dispersive instrument as a liquid (neat).

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide clues about the structure, with characteristic fragments arising from the cleavage of the bond between the carbonyl group and the aromatic rings. nih.govmassbank.eu

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed structure of an organic molecule. ¹H NMR spectroscopy provides information about the different types of protons and their chemical environments. The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons on both phenyl rings and the protons of the two methyl groups. chemicalbook.com The integration of these signals corresponds to the number of protons of each type, and the splitting patterns (multiplicity) provide information about neighboring protons.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Observations |

| UV-Vis Spectroscopy | Provides information on electronic transitions. nih.gov |

| Infrared (IR) Spectroscopy | Characteristic strong absorption for the C=O stretch. |

| Mass Spectrometry (MS) | Molecular ion peak and characteristic fragmentation pattern. nih.govmassbank.eu |

| ¹H NMR Spectroscopy | Distinct signals for aromatic and methyl protons with specific chemical shifts, integrations, and multiplicities. chemicalbook.com |

Computational Chemistry and Theoretical Modeling of 2,4 Dimethylbenzophenone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,4-Dimethylbenzophenone, DFT calculations can predict a range of properties with a favorable balance between accuracy and computational cost.

Geometric optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. The resulting optimized structure provides crucial data on the molecule's geometry. For instance, DFT calculations on related benzophenone (B1666685) derivatives have been used to predict these parameters with results that show good agreement with experimental data. physchemres.org

Once the geometry is optimized, a vibrational analysis is typically performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. medium.com Each calculated frequency corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds. The predicted vibrational spectrum, often presented as an infrared (IR) and Raman spectrum, can be compared with experimental spectra to confirm the calculated structure and to aid in the assignment of observed spectral bands. asianpubs.orgchemrxiv.org For example, the characteristic carbonyl (C=O) stretching vibration in benzophenones is a key feature that can be accurately predicted by these methods. mdpi.com The analysis also confirms that the optimized structure is a true energy minimum, as indicated by the absence of imaginary frequencies. medium.com

Table 1: Key Aspects of Geometric Optimization and Vibrational Analysis

| Computational Step | Objective | Key Outputs | Significance |

|---|---|---|---|

| Geometric Optimization | Find the most stable 3D structure (lowest energy conformation). | Optimized bond lengths, bond angles, dihedral angles. | Provides the foundational molecular structure for all other property calculations. |

| Vibrational Analysis | Calculate the frequencies of molecular vibrations. | Predicted IR and Raman spectra, vibrational modes. | Confirms the optimized structure is a true minimum and allows for comparison with experimental spectroscopic data. chemrxiv.orgmdpi.com |

The electronic properties of this compound are governed by its molecular orbitals. DFT calculations provide detailed information about these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scialert.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital with space to accept electrons, thus acting as an electron acceptor. scialert.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests that the molecule is more polarizable and more chemically reactive. irjweb.com Analysis of the HOMO and LUMO energy levels helps to understand charge transfer interactions within the molecule and its electronic transition properties, which are related to its UV-visible absorption spectrum. mdpi.comscialert.net

Table 2: HOMO-LUMO Analysis and Its Implications

| Parameter | Description | Chemical Significance |

|---|---|---|

| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital. | Related to the ionization potential; indicates electron-donating ability. |

| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital. | Related to the electron affinity; indicates electron-accepting ability. |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO (ELUMO - EHOMO). | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. irjweb.com |

The energies of the frontier molecular orbitals (HOMO and LUMO) are used to calculate various global reactivity descriptors based on conceptual DFT. These descriptors provide quantitative predictions of the chemical reactivity and stability of this compound without simulating a chemical reaction. longdom.org

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer (η = (I-A)/2). A higher hardness value indicates greater stability and lower reactivity.

Chemical Softness (S): The reciprocal of hardness (S = 1/2η), indicating the molecule's polarizability.

Electrophilicity Index (ω): Measures the energy stabilization when a system acquires additional electronic charge (ω = μ²/2η, where μ is the chemical potential, μ ≈ -χ).

Table 3: Global Reactivity Descriptors from DFT

| Descriptor | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | (I+A)/2 | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | (I-A)/2 | Indicates resistance to charge transfer; a measure of stability. |

| Electrophilicity Index (ω) | μ²/2η | Quantifies the ability of the molecule to act as an electrophile. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. While specific MD simulation studies focused solely on this compound are not widely documented, this technique could be applied to understand its dynamic behavior. An MD simulation would involve calculating the forces between atoms and using these forces to simulate the molecule's motion based on classical mechanics.

If applied, MD simulations could provide insights into:

Conformational Dynamics: How the phenyl and dimethylphenyl rings rotate relative to each other over time.

Solvent Effects: The behavior of this compound in different solvents, including the formation and dynamics of the solvation shell.

Interactions with other molecules: Simulating how this compound might bind to a biological target or interact with other chemical species in a mixture. nih.govfrontiersin.org

Enhanced sampling techniques, such as metadynamics, could further be used to explore complex processes like binding affinities and mechanisms, which are often inaccessible with classical MD. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity or a specific chemical property. wikipedia.org

For this compound, a QSAR model could be developed to predict a particular activity, such as its efficacy as a photoinitiator or its potential biological effects. The process involves:

Data Collection: Assembling a dataset of compounds with known activities, including various substituted benzophenones.

Descriptor Calculation: Calculating numerical descriptors that represent the physicochemical properties and structural features of each molecule. These can be derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment) or other methods.

Model Development: Using statistical methods like multiple linear regression to create an equation that correlates the descriptors with the observed activity. nih.gov

Validation: Rigorously testing the model's predictive power using internal and external validation sets to ensure its reliability. nih.govmdpi.com

A study on benzophenone derivatives has successfully used QSAR modeling to predict their antimalarial activity, demonstrating the applicability of this approach to the benzophenone scaffold. nih.gov Such models are valuable tools for screening new compounds and prioritizing them for experimental testing, thereby accelerating the discovery process. mdpi.com

Future Research Directions and Emerging Applications

Development of Novel Derivatizations for Enhanced Properties

The core structure of 2,4-dimethylbenzophenone serves as a versatile scaffold for the synthesis of novel derivatives with tailored properties. The primary goals of these derivatizations are to enhance photoinitiating efficiency, improve solubility in various media, and introduce new functionalities. The position and nature of substituents on the benzophenone (B1666685) core significantly influence the photophysical and photochemical behavior of the resulting molecules. researchgate.net

Research into the derivatization of benzophenones has shown that introducing specific functional groups can significantly alter their photoinitiating capabilities. For instance, the formation of benzophenone-triphenylamine and benzophenone-carbazole hybrid structures can lead to a red-shift in absorption maxima and an increase in molar extinction coefficients, making them more effective in initiating polymerization under longer wavelength light sources like LED@405 nm. rsc.org Furthermore, the conversion of this compound to its amino derivatives is a key transformation that yields precursors for various fine chemicals and pharmaceuticals. The oxidation of the methyl groups can also lead to dicarboxylic acid derivatives with potential for new applications.

The development of polymeric photoinitiators based on the benzophenone structure is another promising avenue. Incorporating the benzophenone moiety into a polymer chain can reduce migration, which is a critical issue in applications such as food packaging and biomedical materials. researchgate.net Studies have shown that polymeric benzophenone photoinitiators can exhibit higher photoinitiating efficiency compared to their small-molecule counterparts. researchgate.net

Interactive Table: Effect of Substitution on Benzophenone Properties

| Derivative Type | Substitution | Enhanced Property | Reference |

| Hybrid Photoinitiators | Triphenylamine, Carbazole | Red-shifted absorption, higher molar extinction coefficients | rsc.org |

| Amino Derivatives | Amino groups | Precursors for fine chemicals and pharmaceuticals | |

| Polymeric Photoinitiators | Incorporation into polymer chain | Reduced migration, potentially higher photoinitiating efficiency | researchgate.net |

| Dicarboxylic Acid Derivatives | Oxidation of methyl groups | Potential for new polymer synthesis |

Exploration of Biological and Pharmaceutical Relevance

While this compound is primarily known for its role in industrial applications, the broader class of benzophenone derivatives has attracted significant interest in the fields of medicinal and pharmaceutical chemistry due to their diverse biological activities. chemistryjournals.netnih.gov These activities include antimicrobial, antifungal, and cytotoxic effects. mdpi.comnih.govdovepress.comnih.gov

The benzophenone scaffold is present in several natural products with potent biological activities. chemistryjournals.net Synthetic benzophenone derivatives have also been designed and evaluated for various therapeutic applications. For example, some derivatives have shown promising results as antileishmanial agents. scielo.br The antimicrobial properties of benzophenone derivatives are also well-documented, with studies demonstrating their efficacy against various bacterial and fungal strains. mdpi.comnih.govdovepress.comfrontiersin.org The mechanism of action for some of these derivatives involves targeting the bacterial cell wall. frontiersin.org

The cytotoxic activity of benzophenone derivatives against various cancer cell lines has also been reported, suggesting their potential as anticancer agents. nih.govmdpi.com The structure-activity relationship studies of these compounds are crucial for designing new derivatives with improved potency and selectivity. Although specific biological studies on this compound are limited, its structural similarity to other bioactive benzophenones suggests that its derivatives could also exhibit interesting biological properties, warranting further investigation.

Interactive Table: Reported Biological Activities of Benzophenone Derivatives

| Biological Activity | Type of Benzophenone Derivative | Target Organism/Cell Line | Reference |

| Antifungal | Substituted benzophenones | Phytopathogenic fungi | mdpi.com |

| Antibacterial | 2,2′,4-Trihydroxybenzophenone | Gram-positive and Gram-negative bacteria | frontiersin.org |

| Antileishmanial | Benzophenone derivatives | Leishmania parasites | scielo.br |

| Cytotoxic | Polyprenylated benzophenones | HeLa, MCF-7, A549, and B16 cancer cell lines | mdpi.com |

| Cytotoxic | Benzophenone glucopyranosides | Esophageal, stomach, and prostate cancer cell lines | nih.gov |

Advanced Characterization Techniques for Photochemical Pathways

A deeper understanding of the fundamental photochemical and photophysical processes of this compound is crucial for optimizing its existing applications and developing new ones. Advanced spectroscopic techniques, particularly femtosecond and nanosecond transient absorption spectroscopy, are powerful tools for probing the dynamics of excited states and reactive intermediates. researchgate.netnih.govrsc.orgyoutube.comresearchgate.netdmphotonics.com

Upon absorption of UV light, this compound is excited to a singlet state (S₁), which then undergoes rapid intersystem crossing (ISC) to a triplet state (T₁). This triplet state is the key intermediate in most of its photochemical reactions. Transient absorption spectroscopy allows for the direct observation of these short-lived excited states and any subsequent reactive species, such as ketyl radicals formed through hydrogen abstraction.

Femtosecond transient absorption spectroscopy provides invaluable data on the ultrafast dynamics occurring on the femtosecond to picosecond timescale, such as the rates of intersystem crossing and vibrational relaxation. researchgate.netrsc.orgyoutube.comdmphotonics.comntu.edu.sgnih.gov Nanosecond transient absorption spectroscopy, on the other hand, is well-suited for studying the kinetics of the longer-lived triplet state and its reactions with other molecules. nih.govresearchgate.net

Computational chemistry, particularly time-dependent density functional theory (TD-DFT), complements these experimental techniques by providing theoretical insights into the electronic structure of the excited states and the potential energy surfaces of the photochemical reactions. chemrxiv.orggithub.iochemrxiv.orgnih.gov By combining experimental and computational approaches, a comprehensive picture of the photochemical pathways of this compound and its derivatives can be constructed, facilitating the rational design of new molecules with desired photophysical properties.

Sustainable Synthesis and Environmental Remediation Strategies

The growing emphasis on green chemistry has spurred research into more environmentally friendly methods for the synthesis of this compound and strategies for its remediation from the environment.

The traditional synthesis of this compound involves the Friedel-Crafts acylation of m-xylene (B151644) with benzoyl chloride, which typically employs stoichiometric amounts of Lewis acid catalysts like aluminum trichloride (B1173362). This process generates significant amounts of hazardous waste. To address this, researchers are exploring the use of solid acid catalysts, which are more environmentally benign and can be easily separated and recycled. Biocatalytic approaches, using engineered microorganisms, also present a promising green alternative for the synthesis of benzophenone derivatives. scielo.br For instance, engineered E. coli has been used to produce 2,4,6-trihydroxybenzophenone (B1214741) from benzoate. scielo.br Photocatalysis is another emerging sustainable method for the synthesis of benzophenones. nih.gov

The widespread use of benzophenone and its derivatives has led to their detection in various environmental compartments. Consequently, there is a need for effective remediation strategies. Photodegradation, both direct and sensitized, is a major pathway for the natural attenuation of benzophenones in aquatic environments. frontiersin.orgnih.govmdpi.comfao.orgresearchgate.net Advanced oxidation processes (AOPs), such as UV/H₂O₂ and photocatalysis using materials like TiO₂, have been shown to be effective in degrading benzophenone-type compounds in water. nih.govmdpi.comfao.org

Microbial degradation also plays a significant role in the environmental fate of benzophenones. rsc.org Various microorganisms have been shown to biodegrade these compounds under different redox conditions. rsc.org Understanding the biodegradation pathways is essential for developing effective bioremediation strategies for contaminated sites.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-dimethylbenzophenone, and how do reaction conditions influence yield?

- Methodological Answer : A common synthesis involves Friedel-Crafts acylation of m-xylene with benzoyl chloride using iron-modified tungstophosphoric acid (Fe-TPA) supported on titania as a catalyst. This method achieves high regioselectivity due to the catalyst’s Lewis acidity and pore structure, which favor electrophilic substitution at the 2,4-positions of m-xylene. Key variables include reaction temperature (optimized at 80–100°C), solvent choice (e.g., dichloromethane), and catalyst loading (5–10 wt%) . Alternative routes may employ AlCl₃ as a catalyst, but Fe-TPA offers better recyclability and reduced environmental impact.

Q. What analytical techniques are most effective for characterizing this compound purity and structural integrity?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with UV detection are standard for purity assessment. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical:

- ¹H NMR : Aromatic protons appear as multiplets in δ 7.2–8.1 ppm, with methyl groups at δ 2.3–2.6 ppm.

- ¹³C NMR : Carbonyl resonance at ~195 ppm, aromatic carbons between 120–140 ppm, and methyl carbons at ~20 ppm .

Differential scanning calorimetry (DSC) can further assess thermal stability, with melting points typically reported near 60–65°C.

Q. How can researchers mitigate discrepancies between experimental and computational data in structural studies?

- Methodological Answer : Discrepancies often arise from differences in isolated gas-phase (theoretical) vs. condensed-phase (experimental) environments. To address this:

- Use hybrid functionals (e.g., B3LYP or B3PW91) with basis sets like 6-311+G(d,p) for DFT calculations, which approximate experimental bond lengths and angles within 1–3% error .

- Include solvent effects via implicit models (e.g., SMD) to better match experimental conditions .

- Validate computational results against X-ray crystallography or neutron diffraction data when available .

Advanced Research Questions

Q. What are the mechanistic insights into the environmental degradation of this compound under advanced oxidation processes (AOPs)?

- Methodological Answer : Hydroxyl radical (•OH)-mediated degradation dominates in AOPs. Key steps include:

Initial •OH attack : Preferential addition to electron-rich aromatic rings or H-abstraction from methyl groups, forming hydroxylated intermediates.

Ring cleavage : Phenolic intermediates oxidize to quinones, which undergo further radical reactions to yield carboxylic acids (e.g., maleic or oxalic acid) .

- Experimental Design : Use LC-MS/MS to track degradation products and electron paramagnetic resonance (EPR) to confirm radical involvement. Rate constants (k) for •OH reactions can be determined via competition kinetics using probes like nitrobenzene.

Q. How does this compound perform in nonlinear optical (NLO) applications, and what structural modifications enhance its efficiency?

- Methodological Answer : The compound’s NLO activity arises from π-conjugation and electron-donating methyl groups, which enhance hyperpolarizability (β). Key findings:

- Hyperpolarizability : Theoretical β values for 4,4'-dimethylbenzophenone (DMBP) reach ~3.5 × 10⁻³⁰ esu, comparable to urea .

- Enhancement Strategies : Introduce stronger electron-withdrawing groups (e.g., nitro or cyano) at the 4-position or replace methyl with methoxy groups to increase dipole moment .

- Experimental Validation : Use Kurtz-Perry powder technique with a Nd:YAG laser (1064 nm) to measure second-harmonic generation (SHG) efficiency.

Q. What are the challenges in reconciling contradictory data from biomonitoring and environmental exposure studies?

- Methodological Answer : Contradictions often stem from:

- Temporal Variability : Short environmental half-life (~hours to days) requires high-frequency sampling to capture peak exposures .

- Matrix Effects : In biomonitoring, report both creatinine-adjusted and unadjusted urinary concentrations to account for hydration variability .

- Analytical Sensitivity : Use isotope dilution LC-MS/MS with limits of detection (LOD) <0.1 ng/mL to avoid false negatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.